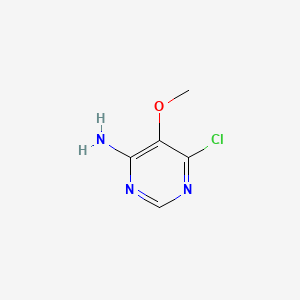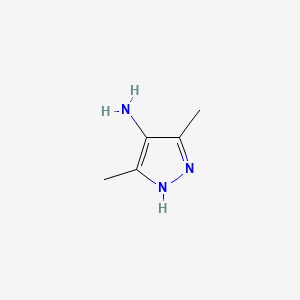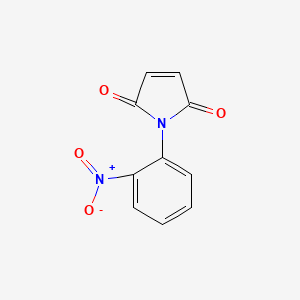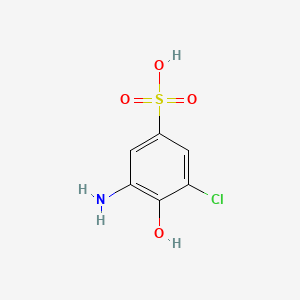
3,5-Diiodosalicilaldehído
Descripción general
Descripción
3,5-Diiodosalicylaldehyde is a chemical compound that is structurally related to salicylaldehyde but is distinguished by the presence of two iodine atoms at the 3 and 5 positions of the aromatic ring. This compound is of interest in the field of coordination chemistry due to its potential to act as a ligand, forming complexes with various metals. The presence of iodine atoms may influence the electronic properties of the compound and its derivatives, making it a subject of study for various applications in materials science and catalysis.
Synthesis Analysis
The synthesis of halogenated salicylaldehydes, such as 3,5-diiodosalicylaldehyde, is not directly discussed in the provided papers. However, an analogous process for the synthesis of 3,5-difluorosalicylaldehyde is described, which involves the formylation of 2,4-difluorophenol followed by oxidation to yield the corresponding salicylic acid . This method is noted for avoiding the use of highly corrosive reagents and for not requiring specialized laboratory equipment. By extrapolation, a similar synthetic route could potentially be adapted for the synthesis of 3,5-diiodosalicylaldehyde, substituting the appropriate iodinated phenol precursor.
Molecular Structure Analysis
The molecular structure of a complex involving 3,5-diiodosalicylaldehyde has been elucidated through the synthesis and characterization of a zinc(II) complex with 3,5-diiodosalicylaldehyde-phenylamine . The complex crystallizes in the monoclinic space group C2/c, with the zinc ion adopting a distorted tetrahedral geometry coordinated by two nitrogen and two oxygen atoms from the ligand. This study provides insight into the coordination chemistry of 3,5-diiodosalicylaldehyde and its ability to form stable metal complexes.
Chemical Reactions Analysis
While the specific reactivity of 3,5-diiodosalicylaldehyde is not covered in the provided papers, the general reactivity of salicylaldehyde derivatives can be inferred. Salicylaldehydes are known to participate in various chemical reactions, including condensation with amines to form Schiff bases, which can then coordinate to metal ions. The iodine substituents on 3,5-diiodosalicylaldehyde could potentially influence its reactivity, making it a versatile reagent for the synthesis of heterocyclic compounds and coordination complexes.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Síntesis de Bases de Schiff
El 3,5-Diiodosalicilaldehído se utiliza en la síntesis de nuevas bases de Schiff. Estos compuestos se forman mediante la reacción de condensación entre el salicilaldehído y las aminas primarias. Tienen aplicaciones significativas en diversos campos como la síntesis orgánica, la catálisis y el desarrollo de productos farmacéuticos .
Formación de Ligandos Tridentatos
Este compuesto también se utiliza para crear nuevos ligandos tridentatos, como el ácido [(2-hidroxi-3,5-diiodo-bencilideno)-amino]-acético (HDBA). Los ligandos tridentatos son agentes quelantes que forman complejos estables con metales y tienen aplicaciones en química de coordinación y catálisis .
Ciencia de Materiales
En la ciencia de materiales, el this compound puede participar en el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas. Su contenido de yodo puede contribuir a agentes de contraste de alto número atómico para la obtención de imágenes o en la creación de polímeros conductores .
Química Analítica
La capacidad del compuesto para formar complejos con varios metales lo hace útil en la química analítica para detectar y cuantificar iones metálicos en muestras mediante métodos colorimétricos o de fluorescencia .
Investigación Farmacéutica
Las bases de Schiff derivadas del this compound tienen posibles aplicaciones farmacéuticas. Se pueden investigar sus propiedades antibacterianas, antifúngicas o anticancerígenas debido a su capacidad para interactuar con moléculas biológicas .
Cristalografía de Rayos X
Los compuestos sintetizados utilizando this compound pueden caracterizarse mediante cristalografía de rayos X. Los átomos de yodo proporcionan marcadores de átomos pesados que facilitan la determinación de la estructura molecular .
Catálisis
Las bases de Schiff y los ligandos tridentatos sintetizados pueden actuar como catalizadores o precursores de catalizadores en diversas reacciones químicas, incluidas las transformaciones orgánicas y los procesos de polimerización .
Ciencia Ambiental
Por último, estos compuestos pueden utilizarse en investigaciones de ciencia ambiental para eliminar o recuperar metales pesados de las corrientes de residuos o para crear sensores para la vigilancia ambiental .
Cada aplicación mencionada anteriormente utiliza las propiedades químicas únicas del this compound y representa un campo de investigación distinto.
MilliporeSigma MilliporeSigma Thermo Scientific Chemicals Cell.com Heliyon MilliporeSigma
Safety and Hazards
3,5-Diiodosalicylaldehyde is air and light sensitive . It is incompatible with light and oxidizing agents . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-hydroxy-3,5-diiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWSBJKVOUZCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180931 | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2631-77-8 | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2631-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDZ9NS6YPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 3,5-Diiodosalicylaldehyde?
A1: 3,5-Diiodosalicylaldehyde has the molecular formula C₇H₄I₂O₂ and a molecular weight of 373.9 g/mol. [, ] Key spectroscopic data include:
- IR spectroscopy: Characteristic peaks corresponding to O-H, C=O, and C=C stretching vibrations, providing information about the functional groups present. [, , , , ]
- 1H NMR spectroscopy: Signals corresponding to the protons in the aromatic ring and the aldehyde group, revealing information about the chemical environment and connectivity of atoms. [, ]
Q2: How is 3,5-Diiodosalicylaldehyde typically used in research?
A2: 3,5-Diiodosalicylaldehyde is primarily utilized as a versatile building block in organic synthesis, particularly for constructing Schiff bases. [, , , , , , , , ] These Schiff bases often act as ligands in coordination chemistry, forming complexes with various metal ions, such as copper, nickel, zinc, manganese, cadmium, iron, and mercury. [, , , ]
Q3: What is known about the antibacterial activity of 3,5-Diiodosalicylaldehyde-derived compounds?
A3: Numerous studies highlight the potent antibacterial activity of metal complexes derived from 3,5-Diiodosalicylaldehyde Schiff bases. [, , , , , , , ] These complexes exhibit activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Enterobacter cloacae. [, , , , ]
Q4: What structural features contribute to the antibacterial activity of these complexes?
A4: Research suggests that the presence of iodine atoms in the 3,5-Diiodosalicylaldehyde moiety plays a crucial role in enhancing antibacterial activity. [, ] Additionally, the nature of the metal ion and the specific substituents on the Schiff base ligand can significantly influence the potency and spectrum of activity. [, , , ]
Q5: How do researchers investigate the structure-activity relationship (SAR) of these compounds?
A5: Scientists systematically synthesize a series of 3,5-Diiodosalicylaldehyde derivatives with varying substituents on the Schiff base ligand and different metal ions. [, , , ] By evaluating the antibacterial activity of these derivatives, they can establish correlations between structural modifications and the resulting biological activity, revealing key pharmacophores and guiding further optimization efforts.
Q6: Has 3,5-Diiodosalicylaldehyde been investigated for other biological activities besides antibacterial effects?
A6: Yes, a study exploring a 3,5-Diiodosalicylaldehyde-based imine (BH77) revealed its potential as an antistaphylococcal agent. [] This compound demonstrated bactericidal action, promising antibiofilm activity, and interference with essential bacterial pathways, including nucleic acid, protein, and peptidoglycan synthesis. []
Q7: What is the role of computational chemistry in studying 3,5-Diiodosalicylaldehyde derivatives?
A7: Computational chemistry plays a crucial role in understanding the properties and behavior of 3,5-Diiodosalicylaldehyde and its derivatives. Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the formation of the E-isomer of a Schiff base derived from 3,5-Diiodosalicylaldehyde and 4-aminoantipyrine. [] Additionally, time-dependent density functional theory (TD-DFT) helps explain the photochromic properties of these compounds. []
Q8: How do researchers characterize the crystal structures of 3,5-Diiodosalicylaldehyde-based compounds?
A8: Single-crystal X-ray diffraction is a widely employed technique to determine the three-dimensional structures of 3,5-Diiodosalicylaldehyde derivatives. [, , , , , , , , , , ] This method provides precise information about bond lengths, bond angles, and intermolecular interactions, enabling researchers to correlate structural features with observed properties.
Q9: What types of metal complexes can be formed with 3,5-Diiodosalicylaldehyde derivatives?
A9: 3,5-Diiodosalicylaldehyde Schiff bases can coordinate to various metal ions, forming diverse complexes, including:
- Mononuclear complexes: Containing a single metal ion coordinated by one or more ligands. [, , , , ]
- Dinuclear complexes: Involving two metal ions bridged by ligands, such as chloride ions. []
- Tetranuclear cubane-like complexes: Featuring four metal ions arranged in a cubane-like structure with bridging oxygen atoms. []
Q10: How does the choice of solvent affect the properties and reactions of 3,5-Diiodosalicylaldehyde derivatives?
A10: The choice of solvent can significantly impact the synthesis and properties of 3,5-Diiodosalicylaldehyde derivatives. For instance, studies have shown that the presence of water can promote the formation of specific isomers and influence the photochromic behavior of Schiff bases derived from 3,5-Diiodosalicylaldehyde. []
Q11: What are the potential applications of 3,5-Diiodosalicylaldehyde-derived materials beyond biomedicine?
A11: Research suggests potential applications of 3,5-Diiodosalicylaldehyde derivatives in materials science. For example, a hybrid material incorporating a 3,5-Diiodosalicylaldehyde Schiff base onto multi-walled carbon nanotubes (MWCNTs) demonstrated effectiveness in removing heavy metals like nickel and cadmium from water, highlighting its potential in water purification technologies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





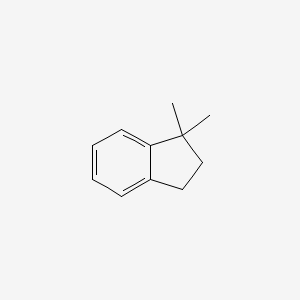
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)

